molecular formula C22H31ClN2O4 B10772798 (4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate

(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate

Cat. No.: B10772798
M. Wt: 422.9 g/mol
InChI Key: PAHWPIPXJDOVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 10, identified by the PubMed ID 22533316, is a synthetic organic molecule with the IUPAC name 4-chlorophenyl N-methyl-N-{2-[(1r,4r)-4-[(4-hydroxypiperidin-1-yl)carbonyl]cyclohexyl]ethyl}carbamate . This compound has been studied for its potential pharmacological properties and is known to interact with specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 10 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: The industrial production of Compound 10 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: Compound 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Mechanism of Action

Compound 10 exerts its effects by interacting with specific molecular targets. It acts as an inhibitor of the enzyme lanosterol synthase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, Compound 10 reduces the production of cholesterol, making it a potential therapeutic agent for hypercholesterolemia .

Comparison with Similar Compounds

Uniqueness: Compound 10 is unique due to its dual mechanism of action as a PPARγ agonist and lanosterol synthase inhibitor. This dual activity makes it a promising candidate for the treatment of metabolic diseases with potentially fewer side effects compared to other PPARγ agonists .

Properties

Molecular Formula

C22H31ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C22H31ClN2O4/c1-24(22(28)29-20-8-6-18(23)7-9-20)13-10-16-2-4-17(5-3-16)21(27)25-14-11-19(26)12-15-25/h6-9,16-17,19,26H,2-5,10-15H2,1H3

InChI Key

PAHWPIPXJDOVHD-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CCC(CC1)C(=O)N2CCC(CC2)O)C(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.